An In-depth Technical Guide to 2-Bromo-1-(4-ethoxyphenyl)ethanone: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Bromo-1-(4-ethoxyphenyl)ethanone: Properties, Synthesis, and Applications
Introduction: The Strategic Importance of α-Haloketones in Synthesis
In the landscape of modern organic synthesis and drug development, α-haloketones stand out as exceptionally versatile electrophilic synthons. Their intrinsic reactivity, characterized by a carbonyl group activating an adjacent carbon-halogen bond, makes them indispensable building blocks for the construction of complex molecular architectures. Among these, 2-Bromo-1-(4-ethoxyphenyl)ethanone is a compound of significant interest. Its structure combines the potent reactivity of an α-bromoketone with the 4-ethoxyphenyl moiety, a common feature in many biologically active molecules. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Core Chemical and Physical Properties
2-Bromo-1-(4-ethoxyphenyl)ethanone is a crystalline solid at room temperature. The key physicochemical data are summarized below, providing a foundational understanding of its identity and handling characteristics.
| Property | Value | Source(s) |
| Chemical Name | 2-Bromo-1-(4-ethoxyphenyl)ethanone | - |
| Synonyms | 2-Bromo-4'-ethoxyacetophenone, p-Ethoxyphenacyl bromide | - |
| CAS Number | 51012-63-6 | [1] |
| Molecular Formula | C₁₀H₁₁BrO₂ | [1] |
| Molecular Weight | 243.10 g/mol | [1] |
| Appearance | White to off-white powder/crystalline solid | [1] |
| Melting Point | 58-61 °C | [1] |
| Boiling Point | Data not available; likely decomposes upon heating at atmospheric pressure. | - |
| Solubility | Soluble in organic solvents like ethyl acetate, acetone, and chloroform. Insoluble in water. | [2] |
Spectroscopic Profile
The structural identity of 2-Bromo-1-(4-ethoxyphenyl)ethanone is confirmed through standard spectroscopic methods. While a specific public database spectrum is not available, the expected spectral data can be reliably predicted based on its structural analogs, such as 2-Bromo-1-(4-methoxyphenyl)ethanone.[3]
| Spectroscopy | Expected Chemical Shifts / Bands |
| ¹H NMR | δ ~7.9-8.0 ppm (d, 2H): Aromatic protons ortho to the carbonyl group, deshielded by its electron-withdrawing effect.δ ~6.9-7.0 ppm (d, 2H): Aromatic protons meta to the carbonyl group.δ ~4.4-4.5 ppm (s, 2H): Methylene protons (CH₂Br), highly deshielded by both the adjacent bromine and carbonyl group.δ ~4.1 ppm (q, 2H): Methylene protons of the ethoxy group (-OCH₂CH₃).δ ~1.4 ppm (t, 3H): Methyl protons of the ethoxy group (-OCH₂CH₃). |
| ¹³C NMR | δ ~190-192 ppm: Carbonyl carbon (C=O).δ ~163-164 ppm: Aromatic carbon attached to the ethoxy group.δ ~131-132 ppm: Aromatic carbons ortho to the carbonyl.δ ~128-129 ppm: Quaternary aromatic carbon.δ ~114-115 ppm: Aromatic carbons meta to the carbonyl.δ ~63-64 ppm: Methylene carbon of the ethoxy group (-OCH₂).δ ~30-32 ppm: Methylene carbon attached to bromine (-CH₂Br).[4]δ ~14-15 ppm: Methyl carbon of the ethoxy group (-CH₃). |
| Infrared (IR) | ~1680-1700 cm⁻¹: Strong C=O stretch (aryl ketone).~1600 cm⁻¹ & ~1510 cm⁻¹: C=C stretching vibrations of the aromatic ring.~1260 cm⁻¹: Strong C-O stretch (aryl ether).~650-700 cm⁻¹: C-Br stretch. |
| Mass Spectrometry | Molecular Ion (M⁺): Isotopic pattern characteristic of a single bromine atom at m/z 242 and 244 (approx. 1:1 ratio).Key Fragments: m/z 163 [M-Br]⁺, m/z 149 [M-CH₂Br]⁺ (base peak), m/z 121 [C₈H₅O]⁺. |
Synthesis and Mechanism
The most common and efficient synthesis of 2-Bromo-1-(4-ethoxyphenyl)ethanone involves the α-bromination of its precursor, 4-ethoxyacetophenone. Several brominating agents can be employed, but cupric bromide (CuBr₂) offers a reliable method that avoids the use of elemental bromine and provides good yields.
Mechanism: Bromination with Cupric Bromide
The reaction proceeds via an enol or enolate intermediate. The ketone first tautomerizes to its enol form. The Cu(II) species coordinates to the enol, facilitating the transfer of a bromine atom to the α-carbon, regenerating a Cu(I) species and releasing HBr. The use of a solvent like ethyl acetate is common for this transformation.[3][5]
Caption: Synthesis of the target compound via bromination.
Chemical Reactivity and Synthetic Utility
The synthetic power of 2-Bromo-1-(4-ethoxyphenyl)ethanone stems from the electrophilic nature of the α-carbon. This carbon is susceptible to attack by a wide range of nucleophiles, typically via an SN2 mechanism, leading to the displacement of the bromide leaving group.[6]
Core Reactivity: Nucleophilic Substitution
The electron-withdrawing carbonyl group significantly enhances the reactivity of the adjacent carbon towards nucleophilic attack, making it a much stronger electrophile than a typical alkyl bromide.
Caption: General SN2 reactivity with nucleophiles.
Application in Heterocycle Synthesis: The Hantzsch Thiazole Synthesis
A classic and powerful application of α-bromo ketones is the Hantzsch thiazole synthesis. Reaction of 2-Bromo-1-(4-ethoxyphenyl)ethanone with a thioamide, such as thiourea, directly furnishes a 2-aminothiazole ring system. This scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. The analogous compound, 2-Bromo-1-(4-methoxyphenyl)ethanone, is a known intermediate for thiazole-substituted hydrazones with antibacterial and anti-inflammatory activity.[5]
Caption: Hantzsch synthesis of a 2-aminothiazole derivative.
Applications in Drug Development and Research
As a versatile building block, 2-Bromo-1-(4-ethoxyphenyl)ethanone and its close analogs are pivotal in the synthesis of various pharmaceutical agents.
-
Adrenaline-type Drugs: The structurally similar 2-Bromo-1-(4-hydroxyphenyl)ethanone is a well-documented precursor in the synthesis of adrenergic drugs.[7][8]
-
Antibacterial Agents: The reactivity of the α-bromo ketone allows for the construction of complex heterocyclic systems that form the core of novel antibacterial candidates.[9]
-
Anti-inflammatory Compounds: Its use in creating thiazole derivatives is significant, as this class of compounds often exhibits potent anti-inflammatory properties.[5]
-
Enzyme Inhibitors: It can act as a covalent inhibitor by alkylating nucleophilic residues (e.g., Cysteine) in enzyme active sites. The related 2-Bromo-1-(2-methoxyphenyl)ethanone is an irreversible inhibitor of MurA, an enzyme crucial for bacterial cell wall synthesis.[9]
Experimental Protocols
Protocol 1: Synthesis of 2-Bromo-1-(4-ethoxyphenyl)ethanone
This protocol is adapted from the synthesis of the analogous methoxy compound.[3]
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-ethoxyacetophenone (10.0 g, 60.9 mmol) and ethyl acetate (100 mL).
-
Addition of Reagent: Add cupric bromide (CuBr₂, 27.2 g, 121.8 mmol, 2.0 eq.) to the solution.
-
Reaction: Heat the mixture to reflux and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate), observing the disappearance of the starting material. The mixture will turn from green/black to a greyish-white as Cu(II) is reduced to Cu(I) bromide.
-
Workup: Cool the reaction mixture to room temperature. Filter the solid CuBr through a pad of Celite, washing the filter cake with additional ethyl acetate (2 x 25 mL).
-
Purification: Combine the organic filtrates and concentrate under reduced pressure to yield a crude solid. Recrystallize the solid from a minimal amount of hot ethanol or isopropanol to afford 2-Bromo-1-(4-ethoxyphenyl)ethanone as a crystalline solid.
-
Characterization: Dry the product under vacuum and characterize by NMR and melting point analysis.
Protocol 2: Synthesis of 2-Amino-4-(4-ethoxyphenyl)thiazole
This is a general procedure for the Hantzsch thiazole synthesis.
-
Setup: In a 100 mL round-bottom flask, dissolve 2-Bromo-1-(4-ethoxyphenyl)ethanone (5.0 g, 20.6 mmol) in absolute ethanol (50 mL).
-
Addition of Reagent: Add thiourea (1.57 g, 20.6 mmol, 1.0 eq.) to the solution.
-
Reaction: Heat the mixture to reflux and stir for 2-3 hours. A precipitate (the hydrobromide salt of the product) will typically form.
-
Workup: Cool the reaction mixture in an ice bath. Collect the solid by vacuum filtration and wash with a small amount of cold ethanol.
-
Neutralization: Suspend the collected solid in water (50 mL) and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or dilute ammonium hydroxide (NH₄OH) dropwise with stirring until the mixture is basic (pH ~8-9).
-
Purification: Collect the resulting free-base solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the pure 2-amino-4-(4-ethoxyphenyl)thiazole.
Safety and Handling
2-Bromo-1-(4-ethoxyphenyl)ethanone is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated fume hood.
-
Hazards:
-
Skin Irritation (H315): Causes skin irritation.[1]
-
Eye Irritation (H319): Causes serious eye irritation.[1]
-
Respiratory Irritation (H335): May cause respiratory irritation.[1]
-
Corrosivity: As an α-haloketone, it is a potent lachrymator and should be considered corrosive. The analogous methoxy compound is classified as corrosive and can cause severe burns.[10]
-
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Weigh and transfer in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and nucleophiles.[1]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
2-Bromo-1-(4-ethoxyphenyl)ethanone is a high-value synthetic intermediate whose utility is rooted in the predictable and versatile reactivity of the α-bromo ketone functional group. Its ability to serve as a potent electrophile enables the straightforward construction of C-N, C-S, and C-O bonds, making it a cornerstone for the synthesis of diverse heterocyclic systems, particularly those of medicinal importance. A thorough understanding of its properties, synthesis, and reactivity is essential for any scientist aiming to leverage its synthetic potential in research and development.
References
-
Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2837. [Link]
-
Zhang, J., Zhuang, L.-h., & Wang, G.-w. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2245. [Link]
-
Zhang, J., Zhuang, L.-h., & Wang, G.-w. (2009). (PDF) 2-Bromo-1-(4-methoxyphenyl)ethanone. ResearchGate. [Link]
-
Qing, W.-X., & Zhang, W. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
Solubility of Things. (n.d.). 2-bromo-1-(4-methoxyphenyl)ethanone. Solubility of Things. Retrieved January 19, 2026, from [Link]
-
NIST. (n.d.). Ethanone, 2-bromo-1-(4-methoxyphenyl)-. NIST Chemistry WebBook. Retrieved January 19, 2026, from [Link]
-
Chemistry LibreTexts. (2025). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Chemistry LibreTexts. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). CN101462935B - A kind of synthetic method of α-bromoacetophenone compound.
-
Doc Brown's Chemistry. (n.d.). Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. Doc Brown's Chemistry. Retrieved January 19, 2026, from [Link]
Sources
- 1. 2-bromo-1-(4-ethoxyphenyl)ethan-1-one | 51012-63-6 [sigmaaldrich.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. 2-Bromo-1-(4-methoxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. fishersci.com [fishersci.com]
